1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
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Overview
Description
1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is an organic compound that features a pyrazole ring substituted with a fluoroethyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the reaction of corresponding pyrazole derivatives under controlled conditions. The process generally includes:
Starting Materials: The synthesis begins with the preparation of 1-(2-fluoroethyl)-1H-pyrazole and 1-methyl-1H-pyrazole-3-carbaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and automated systems would be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine .
- **{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine .
- **Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate .
Uniqueness
1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to its specific substitution pattern and the presence of both fluoroethyl and methanamine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H17ClFN5 |
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Molecular Weight |
273.74 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-(1-methylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H16FN5.ClH/c1-16-4-2-11(15-16)8-13-6-10-7-14-17(9-10)5-3-12;/h2,4,7,9,13H,3,5-6,8H2,1H3;1H |
InChI Key |
KPKAHHIVUYNZJC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=CN(N=C2)CCF.Cl |
Origin of Product |
United States |
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